molecular formula C10H18Cl2N2 B11874760 (S)-4-(1-Aminobutyl)aniline dihydrochloride CAS No. 1217445-86-7

(S)-4-(1-Aminobutyl)aniline dihydrochloride

Cat. No.: B11874760
CAS No.: 1217445-86-7
M. Wt: 237.17 g/mol
InChI Key: HLDLSXZPUTVAJY-XRIOVQLTSA-N
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Description

(S)-4-(1-Aminobutyl)aniline dihydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an aniline group substituted with a butylamine chain. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Aminobutyl)aniline dihydrochloride typically involves the reaction of 4-nitroaniline with (S)-1-aminobutane under specific conditions. The nitro group is first reduced to an amine group, followed by the formation of the dihydrochloride salt. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Aminobutyl)aniline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-4-(1-Aminobutyl)aniline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-4-(1-Aminobutyl)aniline dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in research and industry .

Properties

CAS No.

1217445-86-7

Molecular Formula

C10H18Cl2N2

Molecular Weight

237.17 g/mol

IUPAC Name

4-[(1S)-1-aminobutyl]aniline;dihydrochloride

InChI

InChI=1S/C10H16N2.2ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;;/h4-7,10H,2-3,11-12H2,1H3;2*1H/t10-;;/m0../s1

InChI Key

HLDLSXZPUTVAJY-XRIOVQLTSA-N

Isomeric SMILES

CCC[C@@H](C1=CC=C(C=C1)N)N.Cl.Cl

Canonical SMILES

CCCC(C1=CC=C(C=C1)N)N.Cl.Cl

Origin of Product

United States

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